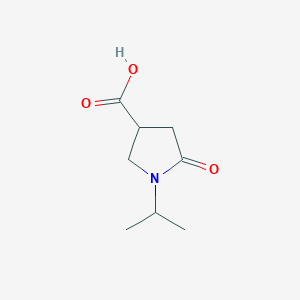
N-(2-methoxybenzyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)glycine, also known as 2-Methoxybenzylglycine (2-MBG), is an amino acid derivative that has been used in a variety of scientific research applications. It is a small molecule that has been studied for its biochemical and physiological effects, and is also used to synthesize other compounds. 2-MBG has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic diseases.
Wissenschaftliche Forschungsanwendungen
Application in Peptide Synthesis
Scientific Field
Biochemistry
Summary of the Application
N-(2-methoxybenzyl)glycine is used in the synthesis of peptides, specifically in the creation of a peptide corresponding to residues 106-126 of the human prion protein . This peptide possesses the neurotoxic and amyloidogenic properties of the infectious form of the parental protein .
Methods of Application
The incorporation of N-(2-hydroxy-4-methoxybenzyl) protection at glycine residues 119 and 124 enabled synthesis of the full-length peptide in low yield . The synthesis was improved using Boc chemistry with in situ neutralisation, which resulted in a high yield of the full-length peptide .
Results or Outcomes
The successful synthesis of the full-length peptide demonstrates the potential of N-(2-methoxybenzyl)glycine in peptide synthesis. However, the yield was low when using conventional manual Fmoc chemistry .
Application in Peptoid Synthesis
Scientific Field
Medicinal Chemistry
Summary of the Application
N-substituted glycines, such as N-(2-methoxybenzyl)glycine, are used in the synthesis of peptoids . Peptoids are oligomeric synthetic polymers that are becoming a valuable molecular tool in the biosciences, particularly in the exploration of peptoid secondary structures and drug design .
Methods of Application
The specific methods of application for N-(2-methoxybenzyl)glycine in peptoid synthesis are not detailed in the source. However, peptoids are typically synthesized by the submonomer method, which involves two steps: acylation and displacement .
Results or Outcomes
Peptoids have been demonstrated as highly active in biological systems while resistant to proteolytic decay . This underscores the considerable untapped potential for N-substituted glycines in medicinal chemistry and as molecular biological tools .
Application in the Synthesis of N-(2-Methoxybenzoyl)glycine
Scientific Field
Organic Chemistry
Summary of the Application
N-(2-methoxybenzyl)glycine can potentially be used in the synthesis of N-(2-Methoxybenzoyl)glycine . This compound is a derivative of glycine, an amino acid, and may have potential applications in various chemical reactions .
Methods of Application
The specific methods of application for N-(2-methoxybenzyl)glycine in the synthesis of N-(2-Methoxybenzoyl)glycine are not detailed in the source . However, it is likely that this would involve a reaction with 2-methoxybenzoyl chloride or a similar reagent.
Results or Outcomes
The successful synthesis of N-(2-Methoxybenzoyl)glycine would demonstrate the potential of N-(2-methoxybenzyl)glycine in organic chemistry . However, the specific outcomes and results are not detailed in the source .
Application in the Synthesis of Glycine, N-(2-methoxybenzoyl)-, Methyl Ester
Summary of the Application
N-(2-methoxybenzyl)glycine can potentially be used in the synthesis of Glycine, N-(2-methoxybenzoyl)-, methyl ester . This compound is a derivative of glycine, an amino acid, and may have potential applications in various chemical reactions .
Methods of Application
The specific methods of application for N-(2-methoxybenzyl)glycine in the synthesis of Glycine, N-(2-methoxybenzoyl)-, methyl ester are not detailed in the source . However, it is likely that this would involve a reaction with 2-methoxybenzoyl chloride or a similar reagent, followed by esterification with methanol.
Results or Outcomes
The successful synthesis of Glycine, N-(2-methoxybenzoyl)-, methyl ester would demonstrate the potential of N-(2-methoxybenzyl)glycine in medicinal chemistry . However, the specific outcomes and results are not detailed in the source .
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-8(9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWRFKISPFGGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














